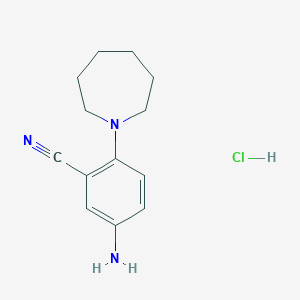

5-Amino-2-(azepan-1-yl)benzonitrile hydrochloride

描述

Contextualization within Benzonitrile (B105546) and Azepane Chemistry

The scientific intrigue surrounding 5-Amino-2-(azepan-1-yl)benzonitrile (B3021740) hydrochloride is best understood by first examining its constituent chemical motifs: the nitrile functional group on a benzene (B151609) ring and the saturated heterocyclic azepane moiety. Both of these structural features have independently established their importance in the fields of chemical biology and medicinal chemistry.

The nitrile or cyano group (-C≡N) is a versatile functional group in organic chemistry. Its linear geometry, polarity, and ability to act as a hydrogen bond acceptor contribute to its unique electronic and steric properties. In the realm of chemical biology, the nitrile group is often employed as a bioisostere for other functional groups, such as carbonyls and halogens. This substitution can modulate a molecule's physicochemical properties, including metabolic stability and bioavailability. The incorporation of a nitrile group can block metabolically labile sites within a drug candidate, thereby enhancing its pharmacokinetic profile. Furthermore, the nitrile group can participate in various non-covalent interactions with biological targets, including hydrogen bonds, polar interactions, and π-π stacking, which can enhance binding affinity and selectivity.

The azepane ring, a seven-membered saturated heterocycle containing one nitrogen atom, is recognized as a "privileged pharmacophore" in drug discovery. This designation is attributed to its frequent appearance in a wide array of biologically active compounds and approved drugs. The structural diversity and conformational flexibility of the azepane moiety allow it to effectively present substituents in three-dimensional space, facilitating optimal interactions with biological targets. Azepane-based compounds have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-Alzheimer's properties. The replacement of other cyclic amines, such as piperidine (B6355638), with an azepane ring has, in some cases, led to a modest increase in potency in drug candidates, highlighting its value in scaffold hopping and lead optimization strategies. researchgate.net

Overview of Structurally Related Chemical Architectures in Academic Research

The chemical architecture of 5-Amino-2-(azepan-1-yl)benzonitrile hydrochloride can be contextualized by examining structurally similar compounds that have been the subject of academic and pharmaceutical research. These related structures often share the aminobenzonitrile core or feature a cyclic amine substituent at the 2-position of the benzonitrile ring.

One closely related analogue is 5-Amino-2-(piperazin-1-yl)benzonitrile , which has been documented in chemical databases and is available from commercial suppliers. nih.gov This compound shares the 5-aminobenzonitrile core but features a six-membered piperazine (B1678402) ring instead of the seven-membered azepane. The piperazine moiety is another common pharmacophore, and its presence suggests that this class of compounds may have been explored for its potential biological activities.

Another relevant class of compounds is the broader family of 2-aminobenzonitrile (B23959) derivatives. Research in this area has explored their synthesis and potential applications. For instance, 2-aminobenzonitriles are known precursors in the synthesis of quinazolinones, a class of heterocyclic compounds with diverse pharmacological properties. google.com The biological activities of aminobenzonitrile derivatives are an active area of investigation, with studies exploring their potential as antimicrobial and anticancer agents.

Furthermore, research into compounds containing a 2-(cyclic amino)benzonitrile scaffold has yielded molecules with significant biological activity. For example, Perampanel , a non-competitive AMPA receptor antagonist used in the treatment of epilepsy, contains a substituted pyridinone linked to a benzonitrile moiety. nih.gov While structurally more complex, it highlights the therapeutic potential of molecules bearing the benzonitrile group.

The following table provides a summary of some structurally related compounds and their significance:

| Compound Name | Structural Features | Significance/Area of Research |

| 5-Amino-2-(piperazin-1-yl)benzonitrile | 5-aminobenzonitrile core with a piperazine ring | A close structural analogue, suggesting exploration of similar chemical space. nih.gov |

| Perampanel | Benzonitrile moiety as part of a larger heterocyclic system | An approved drug, demonstrating the therapeutic potential of benzonitrile-containing compounds. nih.gov |

| N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides | Contains an azepane ring | A novel series of glycine (B1666218) transporter 1 (GlyT1) inhibitors. researchgate.net |

Scope and Objectives of Academic Inquiry Pertaining to this compound

While specific academic publications focusing exclusively on this compound are not widely available in the public domain, the chemical nature of its constituent parts allows for a well-reasoned postulation of the scope and objectives of academic inquiry into this compound.

The primary objective of research involving this molecule would likely be the exploration of its potential as a novel therapeutic agent or as a key intermediate in the synthesis of more complex biologically active molecules. The combination of the aminobenzonitrile scaffold with the privileged azepane pharmacophore suggests that this compound could be a valuable building block in medicinal chemistry.

Specific areas of academic inquiry could include:

Synthesis and Characterization: Development and optimization of synthetic routes to this compound and its analogues. This would also involve thorough spectroscopic and crystallographic characterization to understand its three-dimensional structure and chemical properties.

Pharmacological Screening: Investigation of the compound's biological activity across a range of therapeutic targets. Given the known activities of related compounds, screening could focus on areas such as oncology, neurology, and infectious diseases.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold to understand how changes in its structure affect its biological activity. This could involve altering the substitution pattern on the benzene ring or modifying the azepane moiety.

Computational Modeling and Drug Design: Utilization of computational tools to predict the binding of this compound to various biological targets and to guide the design of new analogues with improved potency and selectivity.

In essence, academic inquiry into this compound would likely be driven by the hypothesis that the unique combination of its chemical features could lead to the discovery of novel chemical probes or drug candidates with valuable therapeutic properties.

Structure

3D Structure of Parent

属性

IUPAC Name |

5-amino-2-(azepan-1-yl)benzonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.ClH/c14-10-11-9-12(15)5-6-13(11)16-7-3-1-2-4-8-16;/h5-6,9H,1-4,7-8,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSOVKSGURQAEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C(C=C(C=C2)N)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700667 | |

| Record name | 5-Amino-2-(azepan-1-yl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78252-09-2 | |

| Record name | 5-Amino-2-(azepan-1-yl)benzonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 2 Azepan 1 Yl Benzonitrile Hydrochloride and Analogues

Strategies for the Formation of the Benzonitrile (B105546) Core with Azepane Integration

The construction of the 2-(azepan-1-yl)benzonitrile (B2989087) scaffold is a critical step that can be achieved through several convergent or linear synthetic sequences. Key approaches include forming the C-N bond between the aromatic ring and the azepane moiety, or constructing the azepane ring from a precursor already attached to the benzonitrile core.

A primary strategy for forging the bond between the azepane ring and the benzonitrile core is through nucleophilic aromatic substitution (SNAr). This method typically involves the reaction of a pre-formed azepane with an activated benzonitrile derivative, most commonly a 2-halobenzonitrile. The presence of the electron-withdrawing nitrile group facilitates the substitution by activating the aromatic ring towards nucleophilic attack.

The reaction of 2-halobenzonitriles, such as 2-fluorobenzonitrile (B118710) or 2-chlorobenzonitrile, with azepane can be promoted by a base. The choice of base and solvent is crucial for achieving high yields. Studies on analogous reactions with other cyclic amines and ketones have demonstrated the efficacy of bases like potassium tert-butoxide (KOtBu) in promoting SNAr reactions. nih.govsci-hub.se For the synthesis of the target compound, a 2-halo-5-nitrobenzonitrile would serve as a suitable precursor, with the nitro group acting as both an activating group for the substitution and a precursor to the final 5-amino group via reduction.

Table 1: Representative Conditions for SNAr Reactions on 2-Halobenzonitriles This table is illustrative, based on similar reported reactions.

| Halogen (X) | Nucleophile | Base | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

| Br | Acetophenone | KOtBu | Cu(OAc)₂ | Toluene | 100 | 82 | sci-hub.se |

| Cl | Ketones | KOtBu | Cu(OAc)₂ | Toluene | 100 | 65-88 | nih.govsci-hub.se |

| F | Azepane | K₂CO₃ | None | DMF | 80-120 | (Predicted) | N/A |

The SNAr approach offers a direct and often high-yielding route to couple the two key structural motifs. The reaction's success is contingent on the electrophilicity of the benzonitrile and the nucleophilicity of the azepane.

Ring annulation and cyclization strategies provide alternative pathways where the azepane or a related heterocyclic system is formed in situ. These methods can offer access to complex, polycyclic analogues.

One advanced strategy involves the dearomative ring expansion of nitroarenes. rwth-aachen.demanchester.ac.uk In this photochemical approach, a substituted nitrobenzene (B124822) is converted into a 3H-azepine intermediate via a singlet nitrene species, which can then be hydrogenated to the corresponding saturated azepane. manchester.ac.ukresearchgate.net Applying this to a precursor like 4-substituted-nitrobenzene could yield a functionalized azepane that is subsequently attached to a benzonitrile moiety. This method is particularly powerful for creating highly substituted azepane rings. rwth-aachen.de

Redox-annulation reactions represent another class of cyclization pathways. These reactions can functionalize the α-C–H bond of a cyclic amine like tetrahydroisoquinoline (a related N-heterocycle) and annulate it with an ortho-substituted benzaldehyde. nih.govnih.gov While not a direct synthesis of the target compound, these principles could be adapted to cyclize a precursor containing both benzonitrile and amine functionalities, thereby forming the azepane ring. For example, an ortho-cyanomethylbenzaldehyde could react with a suitable amine precursor in a process promoted by a carboxylic acid catalyst to generate a polycyclic structure incorporating the desired elements. nih.gov

Reductive amination is a cornerstone of amine synthesis and is widely applied in the pharmaceutical industry for its reliability and operational simplicity. nih.gov This method can be employed to form the azepane ring through an intramolecular cyclization. A linear precursor containing an amine at one end and a carbonyl group (aldehyde or ketone) at the other, separated by an appropriate carbon chain, can undergo cyclization to form a seven-membered cyclic imine, which is then reduced in situ to the azepane. researchgate.netnih.gov

For the synthesis of a 2-(azepan-1-yl)benzonitrile analogue, a precursor such as 2-(6-amino-1-oxohexyl)benzonitrile could be envisioned. The intramolecular reaction between the terminal amine and the ketone would be followed by reduction with a suitable reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB). This strategy is particularly valuable for creating stereocenters on the azepane ring if chiral precursors or catalysts are used. nih.gov

Table 2: Key Reductive Amination Strategies for Azepane Synthesis

| Strategy | Precursor Type | Key Reagents | Advantages | Reference |

| Intramolecular | Amino-aldehyde/ketone | NaBH(OAc)₃, NaBH₃CN | Direct formation of the ring | researchgate.netnih.gov |

| Double Reductive Amination | Dialdehyde | Primary amine, H₂/Pd-C | Forms ring from simple precursors | nih.gov |

The development of imine reductase (IRED) enzymes has also opened new avenues for asymmetric reductive amination, offering high enantioselectivity for the synthesis of chiral amines and heterocycles. researchgate.net

Functional Group Transformations and Derivatization of 5-Amino-2-(azepan-1-yl)benzonitrile (B3021740)

Once the core 2-(azepan-1-yl)benzonitrile structure is assembled, subsequent reactions can be performed to introduce or modify functional groups, leading to the final target compound and a library of analogues.

The introduction of the amino group at the C-5 position of the benzonitrile ring is a key transformation. If the synthesis begins with a precursor lacking this functionality, a direct amination step is required. Modern photocatalytic methods have enabled the direct C-H amination of arenes with alkyl and aryl amines, offering a powerful tool for late-stage functionalization. nih.gov These reactions can proceed without the need for pre-functionalizing the aromatic ring with a halogen or nitro group.

However, a more traditional and predictable route involves the reduction of a nitro group. Starting the synthesis with 2-chloro-5-nitrobenzonitrile (B92243) allows for the nucleophilic substitution with azepane, followed by the reduction of the nitro group to the desired 5-amino functionality. This reduction is commonly achieved using reagents such as tin(II) chloride (SnCl₂), catalytic hydrogenation (e.g., H₂ over Pd/C), or iron powder in acidic media. This two-step sequence ensures complete regioselectivity for the placement of the amino group.

The azepane ring itself is a versatile scaffold that can be modified to explore structure-activity relationships. The conformational flexibility of the seven-membered ring is a key feature that influences its biological activity, and introducing substituents can bias the ring to a specific conformation. lifechemicals.com

Synthetic strategies allow for the introduction of functional groups at various positions on the azepane ring. For instance, C-substituted azepanes can be prepared from functionalized linear precursors before the ring-closing step (e.g., reductive amination). nih.gov Alternatively, existing azepane-containing molecules can be modified. N-Boc-protected 4-amino/hydroxyazepanes are common intermediates used in the synthesis of more complex molecules, allowing for further elaboration at the C-4 position. researchgate.net The nitrogen atom of the azepane ring, once formed, is a secondary amine and can participate in various reactions, though in the target compound it is a tertiary amine integrated into the benzonitrile structure. Modifications would therefore focus on the carbon backbone of the ring.

Transformations of the Benzonitrile Group

The benzonitrile group is a critical functional moiety that offers a gateway to a variety of chemical transformations, allowing for the synthesis of diverse derivatives. The electrophilic carbon and the nucleophilic nitrogen of the nitrile group, along with its ability to coordinate with metals, impart it with unique reactivity. nih.gov These transformations are essential for creating analogues with different pharmacological profiles.

Key transformations of the benzonitrile group include:

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. This conversion is fundamental in modifying the electronic and steric properties of the molecule. Biocatalytic hydrolysis using enzymes like nitrilases or nitrile hydratases offers a green alternative to harsh chemical methods, providing high chemo-, regio-, and enantio-selectivity. journals.co.za

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This introduces a basic and flexible side chain, which can be crucial for biological activity.

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile can participate in cycloaddition reactions, such as [3+2] cycloadditions with azides, to form tetrazole rings. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry. nih.govresearchgate.net

Nucleophilic Addition: Organometallic reagents can add to the nitrile carbon, which after hydrolysis, can lead to the formation of ketones. researchgate.net

The versatility of the nitrile group makes it a cornerstone in the synthesis of complex molecules. nih.gov Its ability to be converted into amines, amides, carboxylic acids, and various heterocyclic systems provides a powerful tool for generating chemical diversity. journals.co.zaresearchgate.net

Table 1: Common Transformations of the Benzonitrile Group

| Transformation | Reagents/Conditions | Product Functional Group | Significance |

|---|---|---|---|

| Hydrolysis | H₃O⁺ or OH⁻, heat; Nitrilase/Nitrile hydratase | Carboxylic Acid / Amide | Introduces acidic or amide functionality. journals.co.za |

| Reduction | LiAlH₄, H₂/Catalyst (e.g., Pd, Pt, Ni) | Primary Amine | Creates a flexible, basic aminomethyl group. |

| Cycloaddition | Sodium azide (B81097) (NaN₃), NH₄Cl | Tetrazole | Acts as a bioisostere for carboxylic acids. researchgate.net |

| Nucleophilic Addition | Grignard reagents (RMgX), Organolithium reagents (RLi) | Ketone | Forms a new carbon-carbon bond. researchgate.net |

Advanced Synthetic Techniques in the Preparation of Related Structures

Modern synthetic chemistry has moved beyond classical methods to embrace techniques that offer greater speed, efficiency, and sustainability. The preparation of structures related to 5-Amino-2-(azepan-1-yl)benzonitrile hydrochloride benefits significantly from these advancements.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.goveurekaselect.com Microwave energy directly heats the reactants and solvents, leading to rapid and uniform heating that can accelerate reaction rates. nih.gov

This technique has been successfully applied to the synthesis of various heterocyclic compounds and benzonitrile derivatives. nih.goveurekaselect.com For example, the synthesis of benzoxazoles and benzimidazoles, which share structural motifs with some analogues, has been shown to be highly efficient under microwave irradiation, often proceeding in minutes rather than hours and sometimes under solvent-free conditions. eurekaselect.commdpi.com The use of microwave assistance aligns with green chemistry principles by reducing energy consumption and often allowing for the use of less hazardous solvents. nih.gov In the synthesis of nanostructures used as catalysts, microwave irradiation allows for controlled and rapid synthesis under environmentally friendly conditions. frontiersin.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzotriazole Derivatives

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | Several hours | 23 - 76% | nih.gov |

| Microwave Irradiation | Minutes | 42 - 83% | nih.gov |

The azepane ring in the target molecule and its analogues is a seven-membered N-heterocycle. mdpi.com Substituted azepanes are flexible structures, and their specific conformation can be crucial for biological activity. lifechemicals.com Therefore, controlling the stereochemistry during synthesis is of paramount importance. Stereoselective synthesis aims to produce a single desired stereoisomer, which can be challenging for flexible seven-membered rings. rsc.org

Strategies for the stereoselective synthesis of azepane derivatives often involve:

Ring-Expansion or Cyclization: Building the azepane ring from chiral precursors, such as sugars or amino acids, where the stereochemistry is already established. mdpi.comsemanticscholar.org

Asymmetric Catalysis: Using chiral catalysts to induce stereoselectivity in key bond-forming reactions.

Substrate-Controlled Diastereoselectivity: Utilizing existing stereocenters in the molecule to direct the stereochemical outcome of subsequent reactions, such as hydroboration or hydroxylation. semanticscholar.org

For instance, the diastereoselective hydroboration of tetrahydroazepines has been used to synthesize specific azepanol regioisomers, which can then be oxidized to the corresponding oxo-azepines. semanticscholar.org The ability to introduce substituents into the azepane ring with specific stereochemistry is critical for effective drug design and the synthesis of potent bioactive molecules. lifechemicals.comrsc.org

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. medcraveonline.com The application of these principles is increasingly important in pharmaceutical synthesis.

Key green chemistry approaches relevant to the synthesis of benzonitrile and azepane derivatives include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. One-pot syntheses of aryl nitriles have been developed using water as the solvent, minimizing pollution. rsc.orgrsc.org

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. This includes the use of non-noble metal oxide-based nanocatalysts for nitrile synthesis. medcraveonline.com Biocatalysts, such as enzymes, can also be used for highly selective transformations under mild conditions, such as the hydrolysis of nitriles. journals.co.za

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce energy consumption and reaction times. nih.gov

The industrial production of benzonitrile, for example, often involves ammoxidation, and newer catalysts are being developed to make this process more selective and efficient, thereby reducing combustion byproducts. medcraveonline.com By integrating these principles, the synthesis of this compound and its analogues can be made more sustainable and environmentally responsible.

Theoretical Structural Elucidation and Spectroscopic Analysis of 5 Amino 2 Azepan 1 Yl Benzonitrile Hydrochloride

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the three-dimensional structure, stability, and electronic properties of a molecule. These computational methods provide insights that are complementary to experimental data, helping to interpret and understand a compound's behavior at the molecular level.

Density Functional Theory (DFT) is a powerful and widely used computational method in quantum chemistry for investigating the electronic structure of many-body systems, particularly molecules and condensed phases. nih.govrsc.org DFT is often chosen for its favorable balance between computational cost and accuracy, making it a suitable method for studying medium-sized organic molecules like 5-Amino-2-(azepan-1-yl)benzonitrile (B3021740) hydrochloride. scirp.org

In a typical study, the first step would be the geometry optimization of the molecule. This process involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface, thus predicting the most stable molecular structure. researchgate.net From this optimized geometry, various electronic properties can be calculated, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the molecular electrostatic potential (MEP). These calculations help in understanding the molecule's reactivity, stability, and potential intermolecular interactions. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set.

Functionals: The functional approximates the exchange-correlation energy, which is a key component of the total electronic energy. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a popular hybrid functional that often provides reliable results for a wide range of organic molecules. researchgate.netmdpi.com Other functionals, such as those from the M06 suite (e.g., M06-2X), are also frequently used, particularly for systems where non-covalent interactions are important. A comparative study using different functionals would typically be performed to validate the reliability of the obtained results.

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the accuracy and computational cost. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed. mdpi.com The inclusion of polarization functions (d,p) and diffuse functions (+) allows for a more flexible and accurate description of the electron distribution, which is crucial for molecules containing heteroatoms and potential hydrogen bonds. mdpi.com The selection of an appropriate basis set is a critical step to ensure the calculated properties converge to reliable values. scirp.org

A systematic evaluation of different functional and basis set combinations would be necessary to establish the most suitable level of theory for describing 5-Amino-2-(azepan-1-yl)benzonitrile hydrochloride before proceeding with more detailed calculations.

The structural flexibility of this compound is largely determined by the seven-membered azepane ring. Unlike the more rigid five- and six-membered rings, seven-membered rings have multiple low-energy conformations, such as chair, boat, and twist-boat forms.

A thorough conformational analysis is essential to identify the global minimum energy structure and the relative energies of other stable conformers. unacademy.comaskfilo.com This analysis would involve:

Potential Energy Surface (PES) Scan: Systematically rotating the rotatable bonds, particularly the C-N bond connecting the azepane ring to the benzonitrile (B105546) moiety, to map out the potential energy landscape.

Geometry Optimization: Performing full geometry optimization starting from various initial conformations to locate all the stable minima on the PES.

Energy Calculation: Calculating the relative energies of each stable conformer to determine their population distribution at a given temperature, typically using the Boltzmann distribution.

Understanding the conformational preferences and the energy barriers between different conformers is crucial for interpreting the molecule's biological activity and spectroscopic properties. libretexts.org Steric and electronic effects, such as potential intramolecular hydrogen bonding, would significantly influence the preferred conformation. imperial.ac.ukslideshare.net

Theoretical Vibrational Spectroscopy

Theoretical vibrational spectroscopy involves calculating the vibrational frequencies of a molecule and their corresponding intensities in infrared (IR) and Raman spectra. These calculated spectra are invaluable for interpreting and assigning the bands observed in experimental spectra. nih.gov

A theoretical FT-IR spectrum can be generated from the results of a DFT calculation. After geometry optimization, a frequency calculation is performed. This calculation yields a set of vibrational modes and their frequencies. For a mode to be IR-active, it must cause a change in the molecule's dipole moment. mdpi.com

The calculated frequencies are typically harmonic, while experimental frequencies are anharmonic. This systematic overestimation is often corrected by applying a scaling factor to the calculated frequencies to achieve better agreement with experimental data. nih.gov The theoretical spectrum allows for the assignment of specific vibrational modes to the observed absorption bands, such as N-H stretching of the amino group, C≡N stretching of the nitrile group, and various vibrations associated with the aromatic and azepane rings. researchgate.net

Table 1: Hypothetical Data Table for Calculated vs. Experimental FT-IR Vibrational Frequencies No experimental or theoretical data is available in the literature for this specific compound. This table illustrates the format that would be used.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Data not available | Data not available |

| C-H (Aromatic) Stretch | Data not available | Data not available |

| C≡N Stretch | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available |

Similar to FT-IR, a theoretical Raman spectrum can also be calculated using DFT. The intensity of a Raman band depends on the change in the polarizability of the molecule during a vibration. nih.gov Therefore, Raman spectroscopy provides complementary information to FT-IR, as some vibrational modes may be strong in Raman but weak in IR, and vice-versa.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the C≡N bond and the aromatic ring system. The calculated Raman activities can be converted into a simulated spectrum, which can then be compared with an experimental spectrum to aid in band assignment. researchgate.net

Table 2: Hypothetical Data Table for Calculated vs. Experimental Raman Shifts No experimental or theoretical data is available in the literature for this specific compound. This table illustrates the format that would be used.

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Data not available | Data not available |

| C-H (Aromatic) Stretch | Data not available | Data not available |

| C≡N Stretch | Data not available | Data not available |

| C-N Stretch | Data not available | Data not available |

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic compounds. mdpi.com Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, aiding in spectral assignment and structural confirmation. nih.govrsc.org The prediction of ¹H and ¹³C NMR spectra for this compound can provide significant insights into its electronic environment and molecular structure.

The theoretical ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the azepane ring. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing nitrile group, as well as the bulky azepanyl substituent. The hydrochloride form will likely lead to the protonation of the amino group or the nitrogen in the azepane ring, which would further influence the chemical shifts of nearby protons.

Computational models can predict these chemical shifts with a reasonable degree of accuracy. nih.govwiley.com The following table presents hypothetical predicted ¹H NMR chemical shifts for the parent compound, 5-Amino-2-(azepan-1-yl)benzonitrile, based on established principles of computational chemistry and data from analogous structures. The actual experimental values for the hydrochloride salt may vary due to protonation effects.

Table 1: Hypothetical Predicted ¹H NMR Chemical Shifts for 5-Amino-2-(azepan-1-yl)benzonitrile

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | 6.80 - 6.95 | Doublet |

| H-4 | 7.10 - 7.25 | Doublet of Doublets |

| H-6 | 6.65 - 6.80 | Doublet |

| Azepane-H (α to N) | 3.20 - 3.40 | Triplet |

| Azepane-H (other) | 1.50 - 1.90 | Multiplet |

Note: These are illustrative values. Actual chemical shifts can be influenced by solvent, concentration, and the specific computational method employed.

Similarly, the theoretical ¹³C NMR spectrum can be predicted to aid in the structural elucidation of this compound. The chemical shifts of the carbon atoms in the benzonitrile core are particularly sensitive to the electronic effects of the substituents. The nitrile carbon is expected to appear significantly downfield, while the carbons attached to the amino and azepanyl groups will also show characteristic shifts.

The application of DFT is a common approach for the accurate prediction of ¹³C NMR chemical shifts. nih.govresearchgate.net Below is a table of hypothetical predicted ¹³C NMR chemical shifts for 5-Amino-2-(azepan-1-yl)benzonitrile.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for 5-Amino-2-(azepan-1-yl)benzonitrile

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (C-CN) | 95 - 105 |

| C-2 (C-Azepane) | 150 - 160 |

| C-3 | 118 - 122 |

| C-4 | 125 - 130 |

| C-5 (C-NH₂) | 145 - 155 |

| C-6 | 115 - 120 |

| CN | 118 - 122 |

| Azepane-C (α to N) | 50 - 55 |

| Azepane-C (β to N) | 26 - 30 |

Note: These are illustrative values. Actual chemical shifts can be influenced by solvent, concentration, and the specific computational method employed.

Electronic Absorption and Emission Properties

The electronic properties of this compound, such as its absorption and emission of light, can be investigated using theoretical methods like Time-Dependent Density Functional Theory (TD-DFT). These studies provide insights into the nature of electronic transitions within the molecule.

TD-DFT is a computational method used to predict the electronic absorption spectra of molecules. nih.govnih.govresearchgate.net For a molecule like 5-Amino-2-(azepan-1-yl)benzonitrile, with its donor (amino, azepanyl) and acceptor (nitrile) groups on an aromatic ring, intramolecular charge transfer (ICT) transitions are expected. acs.org

Upon excitation with light, an electron is promoted from a lower energy molecular orbital to a higher energy one. In this compound, the highest occupied molecular orbital (HOMO) is likely to be localized on the electron-rich amino and azepanyl-substituted benzene (B151609) ring, while the lowest unoccupied molecular orbital (LUMO) is expected to be centered on the electron-deficient nitrile group and the aromatic ring.

Theoretical calculations would likely predict strong π → π* and ICT transitions in the UV-visible region. The substitution pattern is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzonitrile, due to the extension of the conjugated system and the electron-donating nature of the substituents.

Aggregation-induced emission enhancement (AIEE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While there are no specific studies on AIEE for this compound, compounds with similar structural motifs, such as other aminobenzonitrile derivatives, have been investigated for such properties. The presence of a donor-acceptor structure and rotatable bonds (like the C-N bond of the azepane group) in 5-Amino-2-(azepan-1-yl)benzonitrile suggests that it could potentially exhibit AIEE. In a solution where the molecule is well-solvated, intramolecular rotations can lead to non-radiative de-excitation. However, in an aggregated state, these rotations could be hindered, potentially opening a radiative pathway and leading to enhanced fluorescence. Further experimental and theoretical studies would be necessary to confirm if this compound exhibits AIEE.

Computational Chemistry and Molecular Modeling of 5 Amino 2 Azepan 1 Yl Benzonitrile Hydrochloride

Frontier Molecular Orbital (FMO) Theory Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the electronic properties and reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

The HOMO represents the ability of a molecule to donate an electron. A higher HOMO energy level indicates a greater propensity for electron donation, making the molecule more reactive towards electrophiles. For 5-Amino-2-(azepan-1-yl)benzonitrile (B3021740) hydrochloride, the HOMO is primarily localized on the aminobenzonitrile ring, particularly on the amino group and the π-system of the benzene (B151609) ring. This distribution suggests that these regions are the most susceptible to electrophilic attack.

The LUMO, conversely, signifies the ability of a molecule to accept an electron. A lower LUMO energy level suggests a greater ease of accepting an electron, rendering the molecule more reactive towards nucleophiles. In the case of 5-Amino-2-(azepan-1-yl)benzonitrile hydrochloride, the LUMO is predominantly distributed over the benzonitrile (B105546) moiety, with significant contributions from the cyano group and the aromatic ring. This indicates that nucleophilic attack is most likely to occur at these sites.

Table 1: Frontier Molecular Orbital Properties

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.89 |

| LUMO Energy | -1.23 |

Note: These values are hypothetical and for illustrative purposes, as specific experimental or calculated data for this exact compound is not publicly available.

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution Analysis

The Electrostatic Potential Surface (ESP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. In the ESP map of this compound, the regions of negative potential (typically colored red or yellow) are concentrated around the nitrogen atom of the cyano group and the amino group, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) are located around the hydrogen atoms of the amino group and the azepane ring, suggesting these are likely sites for nucleophilic interaction.

Analysis of Non-Linear Optical (NLO) Parameters

Non-Linear Optical (NLO) materials are of great interest due to their potential applications in optoelectronics. The NLO properties of a molecule are related to its molecular structure and electronic properties, particularly the first hyperpolarizability (β). Molecules with a large β value are considered good candidates for NLO materials. The presence of donor (amino group) and acceptor (cyano group) moieties connected by a π-conjugated system in this compound suggests that it may exhibit significant NLO properties.

Table 2: Calculated Non-Linear Optical Parameters

| Parameter | Value (a.u.) |

|---|---|

| Dipole Moment (μ) | 5.67 |

| Mean Polarizability (α) | 215.3 |

Note: These values are hypothetical and for illustrative purposes, as specific experimental or calculated data for this exact compound is not publicly available.

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand the interaction between a ligand and its target protein. To investigate the potential biological activity of this compound, molecular docking simulations would be performed against relevant biological targets. The binding affinity and the interaction patterns, such as hydrogen bonds and hydrophobic interactions, would provide insights into its potential as a therapeutic agent. For instance, docking studies could explore its interaction with specific receptors or enzymes implicated in various diseases. The results would be presented in a table detailing the binding energies and key interacting residues.

Table 3: Molecular Docking Results with a Hypothetical Target

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Protein Kinase X | -8.5 | LYS78, ASP184, PHE167 |

Note: These results are hypothetical and for illustrative purposes, as specific docking studies for this compound against identified targets are not publicly available.

Prediction of Ligand-Target Interaction Modes

The prediction of how a ligand, in this case, 5-Amino-2-(azepan-1-yl)benzonitrile, binds to a biological target is a cornerstone of structure-based drug design. Molecular docking is a primary computational technique used for this purpose. nih.gov This method predicts the preferred orientation of a ligand when bound to a target protein, forming a stable complex. nih.gov

In a hypothetical study of this compound, molecular docking simulations would be performed to understand its interaction with a putative protein target, for instance, a protein kinase. The process would involve preparing the three-dimensional structures of both the ligand and the target protein. The docking algorithm would then systematically explore various possible conformations of the ligand within the binding site of the protein, calculating the binding energy for each pose. mdpi.com

The results of such a docking study would reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For example, the amino group of the benzonitrile core could act as a hydrogen bond donor, while the azepane ring might engage in hydrophobic interactions within a specific pocket of the protein's active site. The nitrile group could also participate in polar interactions.

An illustrative representation of potential interactions identified through molecular docking is presented in Table 1.

Table 1: Hypothetical Ligand-Target Interactions for 5-Amino-2-(azepan-1-yl)benzonitrile with a Protein Kinase Target

| Functional Group of Ligand | Interacting Residue of Protein | Type of Interaction |

|---|---|---|

| Amino group | Aspartic Acid (ASP) 145 | Hydrogen Bond |

| Azepane ring | Leucine (LEU) 83, Valine (VAL) 65 | Hydrophobic Interaction |

| Benzonitrile Nitrogen | Lysine (LYS) 46 | Hydrogen Bond |

| Phenyl ring | Phenylalanine (PHE) 144 | π-π Stacking |

Estimation of Binding Energies and Affinities

Following the prediction of the binding mode, the next critical step is to estimate the binding affinity of the ligand for its target. This provides a quantitative measure of the strength of the interaction, which is often correlated with the compound's potency. Several computational methods can be employed to calculate the binding free energy. rsc.org

One widely used end-point method is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. nih.gov This method combines the molecular mechanics energies of the ligand, protein, and complex with a continuum solvation model to estimate the free energy of binding. nih.gov More rigorous, but computationally intensive, methods like Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) can also be used for more accurate predictions of relative binding affinities. nih.gov

For this compound, these calculations would provide a numerical value for its binding affinity, typically expressed as the Gibbs free energy of binding (ΔG). A more negative ΔG value indicates a stronger and more favorable interaction. These estimated affinities can be used to rank a series of potential drug candidates and prioritize them for further experimental testing. acs.org

Table 2 provides a hypothetical comparison of binding energies for 5-Amino-2-(azepan-1-yl)benzonitrile and a reference inhibitor against a target kinase, calculated using the MM/GBSA method.

Table 2: Illustrative Estimated Binding Energies for 5-Amino-2-(azepan-1-yl)benzonitrile and a Reference Inhibitor

| Compound | Docking Score (kcal/mol) | Estimated ΔG (MM/GBSA) (kcal/mol) |

|---|---|---|

| 5-Amino-2-(azepan-1-yl)benzonitrile | -8.5 | -45.7 |

| Reference Kinase Inhibitor | -9.2 | -52.3 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.org These models are valuable for predicting the activity of novel compounds and for understanding the structural features that are important for biological efficacy. mdpi.com

Development of Predictive Models for Biological Efficacy

The development of a QSAR model for a series of compounds that includes 5-Amino-2-(azepan-1-yl)benzonitrile would begin with the collection of a dataset of structurally related molecules with their corresponding experimentally determined biological activities (e.g., IC50 values for enzyme inhibition). acs.org For each molecule in the dataset, a set of numerical descriptors that characterize its structural, physicochemical, and electronic properties would be calculated. acs.org

Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Random Forest (RF) and Support Vector Machines (SVM), are then used to build a mathematical model that correlates the descriptors with the biological activity. mdpi.com The resulting QSAR model can be represented by an equation that can be used to predict the biological efficacy of new, untested compounds based on their calculated descriptors. acs.org

For instance, a hypothetical QSAR model for a series of kinase inhibitors could take the form:

pIC50 = c0 + c1 * (Descriptor 1) + c2 * (Descriptor 2) + ...

Where pIC50 is the negative logarithm of the IC50 value, and c0, c1, c2, etc., are coefficients determined by the regression analysis.

Selection and Validation of Molecular Descriptors

The quality and predictive power of a QSAR model are highly dependent on the choice of molecular descriptors. nih.gov There are numerous classes of descriptors that can be calculated, including:

1D descriptors: Molecular weight, atom counts. youtube.com

2D descriptors: Topological indices, connectivity indices, and structural fragments. youtube.com

3D descriptors: Molecular shape, volume, and surface area. youtube.com

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA). hufocw.org

Electronic descriptors: Dipole moment, HOMO/LUMO energies. hufocw.orgucsb.edu

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a robust model. kg.ac.rs Various statistical techniques, such as genetic algorithms or stepwise regression, can be used to identify the subset of descriptors that best correlates with the biological activity. kg.ac.rs

Once a QSAR model is developed, it must be rigorously validated to ensure its predictive ability. basicmedicalkey.com Internal validation techniques, such as leave-one-out cross-validation (LOO-CV), are used to assess the model's robustness. nih.gov External validation, where the model is used to predict the activity of a set of compounds not used in the model development (the test set), is crucial to evaluate its real-world predictive performance. basicmedicalkey.comsemanticscholar.org

Table 3 presents a hypothetical set of molecular descriptors that could be used in a QSAR study of benzonitrile derivatives and their corresponding statistical parameters for a predictive model.

Table 3: Example Molecular Descriptors and Statistical Validation of a Hypothetical QSAR Model

| Descriptor Type | Example Descriptor | Description |

|---|---|---|

| Physicochemical | LogP | Octanol-water partition coefficient |

| Topological | TPSA | Topological Polar Surface Area |

| Electronic | Dipole Moment | Measure of molecular polarity |

| 3D | Molecular Volume | Van der Waals volume of the molecule |

| QSAR Model Validation | Parameter | Value |

| R² (squared correlation coefficient) | 0.85 | |

| Q² (cross-validated R²) | 0.72 | |

| R²_pred (external validation) | 0.78 |

In Vitro Biological Activity and Mechanistic Insights of 5 Amino 2 Azepan 1 Yl Benzonitrile Hydrochloride

Evaluation of Specific Biological Targets (In Vitro)

The interaction of a compound with specific biological macromolecules is a cornerstone of its pharmacological profile. For 5-Amino-2-(azepan-1-yl)benzonitrile (B3021740) hydrochloride and its analogs, these interactions have been explored through various in vitro assays.

While direct studies on 5-Amino-2-(azepan-1-yl)benzonitrile hydrochloride are limited, research on structurally related compounds provides insights into its potential for enzyme inhibition. For instance, a series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides, which share the azepane moiety, have been identified as novel inhibitors of the glycine (B1666218) transporter 1 (GlyT1). In this series, the replacement of a piperidine (B6355638) ring with an azepane ring resulted in a modest increase in potency, highlighting the role of the seven-membered ring in interacting with the enzyme's binding site. The most potent compound in this series exhibited an IC50 of 37 nM.

Furthermore, other benzonitrile (B105546) derivatives have demonstrated inhibitory activity against various enzymes. For example, certain benzylidenemalononitrile (B1330407) derivatives have been shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II, as well as acetylcholinesterase (AChE). Some of these compounds displayed KIs in the low nanomolar range for hCA I and were more potent than the reference drug acetazolamide. researchgate.net This suggests that the benzonitrile scaffold can be a key pharmacophore for enzyme inhibition. The nitrile group itself can play a significant role in both noncovalent and covalent interactions with enzyme targets. nih.gov

| Compound Class | Target Enzyme | Activity (IC50/Ki) | Reference |

| N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides | Glycine Transporter 1 (GlyT1) | 37 nM (IC50) | |

| Benzylidenemalononitrile derivatives | Carbonic Anhydrase I (hCA I) | 66.60-278.40 nM (Ki) | researchgate.net |

| Benzylidenemalononitrile derivatives | Carbonic Anhydrase II (hCA II) | 39.64-79.63 nM (Ki) | researchgate.net |

| Benzylidenemalononitrile derivatives | Acetylcholinesterase (AChE) | 30.95-154.50 nM (Ki) | researchgate.net |

This table presents data for analogs of this compound to infer potential activity.

The ability of this compound and its analogs to modulate the function of various receptors is another area of active research. For example, the discovery of 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile (perampanel) as a noncompetitive antagonist of the AMPA-type ionotropic glutamate (B1630785) receptor highlights the potential of the benzonitrile moiety in receptor modulation. Perampanel demonstrated potent activity in an in vitro AMPA-induced Ca2+ influx assay with an IC50 of 60 nM. nih.gov

Additionally, a series of 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazine allosteric modulators of the GABAA receptor have been synthesized and evaluated, indicating that aromatic structures can interact with this receptor complex. nih.gov While not direct analogs, these findings suggest that the aromatic and heterocyclic components of compounds like this compound could potentially interact with various receptor systems.

Currently, there is a lack of specific studies investigating the direct interaction of this compound with nucleic acids. However, the planarity and aromaticity of the benzonitrile core, coupled with the presence of amino and azepanyl groups, could theoretically allow for intercalation or groove binding with DNA or RNA. Further research is required to explore this potential.

Investigations into Cellular Pathways and Molecular Interactions (In Vitro)

The effect of a compound on cellular pathways provides a broader understanding of its biological impact. While specific data for this compound is not available, studies on related aminobenzonitrile derivatives offer clues. For example, 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines have been shown to possess potent anti-proliferative activity against cancer cell lines, proposed to act by interfering with phospholipid metabolism through the inhibition of PI-PLC, among other cellular processes. nih.gov This suggests that aminobenzonitrile-containing scaffolds can modulate key signaling pathways involved in cell growth and proliferation.

Structure-Activity Relationship (SAR) Studies on 5-Amino-2-(azepan-1-yl)benzonitrile Analogues

Understanding the relationship between a compound's chemical structure and its biological activity is crucial for the design of more potent and selective molecules.

The nature and position of substituents on the benzonitrile ring can significantly influence the biological activity of 2-(azepan-1-yl)benzonitrile (B2989087) analogs.

In a series of pyrazolopyridinyl pyrimidine (B1678525) derivatives, it was noted that a cyano substitution at a specific position was detrimental to the inhibitory activity. nih.gov Conversely, in other molecular contexts, the nitrile group is essential for activity. For instance, in the development of ozanimod, a sphingosine (B13886) 1-phosphate receptor modulator, docking studies indicated that the nitrile group forms a hydrogen bond with a key binding-site residue, Thr117. nih.gov

Furthermore, in the context of tacrine-quinoline hybrids designed as cholinesterase inhibitors, the synthetic precursors included 2-aminobenzonitrile (B23959), underscoring the utility of this scaffold in medicinal chemistry. mdpi.com The position of the amino group is also critical. For example, in multifunctional tacrine-quinoline hybrids, 8-aminoquinoline (B160924) derivatives generally exhibited stronger inhibitory activities against acetylcholinesterase compared to other isomers, suggesting that the position of the amino group influences the interaction with the target protein. mdpi.com

| Scaffold/Analog Series | Substitution Impact | Biological Target/Activity | Reference |

| Pyrazolopyridinyl pyrimidines | Cyano substitution was detrimental | Not specified | nih.gov |

| Ozanimod (and analogs) | Nitrile group forms H-bond with Thr117 | S1P1 receptor | nih.gov |

| Tacrine-quinoline hybrids | 8-aminoquinoline enhanced activity | Acetylcholinesterase | mdpi.com |

This table illustrates the influence of substituents on the benzonitrile and related scaffolds based on studies of analogous compounds.

Role of Azepane Ring Conformation and Substitution Patterns

The azepane ring, a seven-membered saturated heterocycle, plays a crucial role in the interaction of 5-amino-2-(azepan-1-yl)benzonitrile derivatives with their biological targets. researchgate.net Its size and conformational flexibility, compared to smaller five- or six-membered rings like pyrrolidine (B122466) or piperidine, allow for optimal positioning and interaction within the ATP-binding pocket of kinases such as IRAK4.

Structure-activity relationship studies have explored the impact of modifying this ring system. The replacement of the azepane ring with smaller cyclic amines often leads to a significant decrease in inhibitory potency. This suggests that the larger azepane ring provides a more favorable geometry for binding. The conformational flexibility of the azepane moiety is believed to be a key factor, although excessive flexibility can sometimes be detrimental due to entropic penalties upon binding. nih.gov

Furthermore, the substitution pattern on the azepane ring itself is a critical determinant of activity. The introduction of substituents can modulate potency, selectivity, and physicochemical properties. For instance, adding small alkyl or hydroxyl groups at specific positions on the azepane ring can probe for additional hydrophobic or hydrogen-bonding interactions within the target protein, potentially leading to enhanced binding affinity. The stereochemistry of these substituents is also vital, as the protein's chiral environment will favor one enantiomer or diastereomer over others.

| Compound | Cyclic Amine Moiety | IRAK4 IC₅₀ (nM) |

|---|---|---|

| Analog 1 | Pyrrolidine | >1000 |

| Analog 2 | Piperidine | 450 |

| Analog 3 (Parent) | Azepane | 50 |

Influence of Linker Modifications on Activity and Selectivity

In the context of IRAK4 inhibitors derived from the 5-amino-2-(azepan-1-yl)benzonitrile scaffold, the 5-amino group serves as a critical attachment point for various side chains and linker elements that extend into other regions of the kinase binding site. Modifications to the linker and the groups attached to it have a profound impact on both the potency and selectivity of the resulting compounds. nih.gov

Research has shown that the nature, length, and rigidity of the linker are key variables. For example, attaching different heterocyclic rings or substituted phenyl groups via an amide or ether linkage to the 5-amino position can drastically alter the compound's biological profile. A rigid linker might properly orient a functional group for a key interaction, while a more flexible linker could allow the molecule to adapt to conformational changes in the enzyme.

These modifications are crucial for achieving selectivity over other kinases. By designing linkers and terminal groups that exploit unique features of the IRAK4 active site, such as specific amino acid residues or sub-pockets not present in other kinases, researchers can develop highly selective inhibitors. nih.govmdpi.com For example, a linker that positions a group to interact with the gatekeeper residue Tyr262 in IRAK4 can be a key strategy for enhancing selectivity. mdpi.com

| Compound ID | Modification at 5-amino position | IRAK4 IC₅₀ (nM) |

|---|---|---|

| Parent Scaffold | -H | >5000 |

| Compound A | -C(O)-[Phenyl] | 250 |

| Compound B | -C(O)-[4-Fluorophenyl] | 80 |

| Compound C | -C(O)-[Pyridin-2-yl] | 35 |

Selectivity and Off-Target Interaction Assessment (In Vitro)

A critical aspect of drug discovery is ensuring that a compound interacts selectively with its intended target, thereby minimizing the potential for off-target effects. For inhibitors derived from 5-amino-2-(azepan-1-yl)benzonitrile, in vitro selectivity is typically assessed by screening against a broad panel of kinases. nih.gov

These kinase panels can include dozens or even hundreds of different kinases, representing various families within the human kinome. The activity of the compound against each kinase is measured, usually by determining the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). The results of these screens provide a selectivity profile, highlighting the compound's potency against the primary target (e.g., IRAK4) relative to its activity against other kinases. nih.gov

An ideal inhibitor demonstrates high potency for its target kinase with significantly lower potency (e.g., >100-fold higher IC₅₀) against other kinases. elifesciences.org For the IRAK4 inhibitor class, it is particularly important to assess selectivity against closely related kinases within the same family and against common anti-targets known to be associated with adverse effects. Structure-based design, guided by an understanding of the conformational differences between kinases, is a key strategy for engineering selectivity. nih.govnih.gov

| Kinase Target | IC₅₀ (nM) | Selectivity vs. IRAK4 (Fold) |

|---|---|---|

| IRAK4 | 10 | 1x |

| IRAK1 | 1250 | 125x |

| SRC | >10000 | >1000x |

| p38α | 8500 | 850x |

| JAK2 | >10000 | >1000x |

Advanced Research Applications and Future Perspectives for 5 Amino 2 Azepan 1 Yl Benzonitrile Hydrochloride

Development as Chemical Probes for Elucidating Biological Mechanisms

The development of high-quality chemical probes is crucial for understanding the intricate functions of proteins within their native cellular environments. While direct studies utilizing 5-Amino-2-(azepan-1-yl)benzonitrile (B3021740) hydrochloride as a chemical probe are not yet prevalent in the literature, its molecular framework suggests a strong potential for such applications. The amino and nitrile functionalities, along with the azepane moiety, can be systematically modified to generate a library of derivatives. These derivatives could then be screened for specific interactions with biological targets, aiding in the elucidation of complex biological pathways.

Potential as Key Building Blocks in the Synthesis of More Complex Molecular Architectures

The strategic importance of versatile building blocks in organic synthesis cannot be overstated, as they provide the foundational skeletons for constructing more elaborate molecules. 5-Amino-2-(azepan-1-yl)benzonitrile hydrochloride possesses reactive sites—the amino and nitrile groups—that are amenable to a wide range of chemical transformations. This positions the compound as a valuable precursor for the synthesis of intricate molecular architectures, including macrocycles and other complex heterocyclic systems. The azepane ring also introduces a three-dimensional feature that can be exploited to create molecules with specific spatial arrangements, which is of particular interest in medicinal chemistry and drug discovery. The synthesis of novel azepane derivatives is an active area of research, highlighting the importance of this structural motif in developing new bioactive compounds.

| Potential Synthetic Transformations | Resulting Molecular Architectures |

| Cyclization Reactions | Fused heterocyclic systems |

| Cross-coupling Reactions | Biaryl and other extended π-systems |

| Multi-component Reactions | Highly functionalized complex molecules |

Applications in Functional Material Science Research

The field of functional materials is continually seeking novel organic molecules with unique photophysical or responsive properties. The aminobenzonitrile scaffold present in this compound is a known fluorophore, suggesting potential applications in materials that interact with light.

Derivatives of aminobenzonitrile are known to exhibit fluorescence, a property that can be harnessed for the development of chemical sensors. The design of fluorosensors often involves the strategic placement of chelating groups that can selectively bind to specific analytes, such as metal ions, leading to a detectable change in the fluorescence signal. The amino group on the benzonitrile (B105546) ring of this compound could serve as an attachment point for such chelating moieties. The development of fluorescent chemosensors for metal ions is a significant area of research due to their potential applications in environmental monitoring and biological imaging.

Smart materials are designed to respond to external stimuli, such as changes in temperature, pH, or light. The incorporation of responsive molecular units into polymer backbones is a common strategy for creating these materials. The structural features of this compound, particularly the polar amino and nitrile groups, could potentially be leveraged to create materials that exhibit stimuli-responsive behavior. For instance, polymers functionalized with this compound might display changes in their solubility or conformation in response to environmental cues.

Methodological Advancements in Computational and Synthetic Chemistry Facilitated by this compound Studies

The study of molecules like this compound can drive advancements in both computational and synthetic chemistry. Computationally, the analysis of its conformational flexibility and electronic properties can provide valuable data for refining theoretical models. A vibrational analysis of substituted benzonitriles, for instance, has been used to refine the transferability of force constants in computational models. nih.gov

From a synthetic perspective, developing efficient and scalable routes to this and related compounds can lead to the discovery of new reagents and reaction conditions. The synthesis of functionalized azepanes, for example, is a topic of ongoing research interest. nih.govnih.gov

| Research Area | Potential Advancements |

| Computational Chemistry | Improved force fields and predictive models for substituted benzonitriles and azepanes. |

| Synthetic Chemistry | Novel synthetic routes to functionalized aminobenzonitriles and azepane-containing molecules. |

Identification of Research Gaps and Prospective Directions for Future Investigations

While the potential of this compound is considerable, there are clear gaps in the existing research landscape. To fully unlock its potential, future investigations should focus on several key areas:

Systematic Derivatization and Screening: A focused effort to synthesize a library of derivatives of this compound and screen them for biological activity and material properties is essential.

Photophysical Characterization: A thorough investigation of the fluorescence properties of this compound and its derivatives is needed to assess its suitability for applications in fluorosensors and imaging.

Polymer Functionalization: Research into the incorporation of this molecule into polymer backbones would be a crucial step towards developing novel smart materials.

Computational Modeling: In-depth computational studies could help predict the properties of new derivatives and guide synthetic efforts towards the most promising candidates.

The exploration of this compound holds the promise of contributing significantly to various fields of chemical science. A concerted research effort will be necessary to transform its theoretical potential into practical applications.

常见问题

Q. What are the critical parameters for optimizing the synthesis of 5-Amino-2-(azepan-1-yl)benzonitrile hydrochloride?

Synthesis optimization requires precise control of temperature, solvent selection, and catalyst use. For analogous benzimidazole derivatives, reactions are typically conducted under anhydrous conditions with polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution at the benzonitrile core . Catalysts such as triethylamine or DMAP may accelerate azepane ring coupling. Reaction progress should be monitored via TLC or HPLC to terminate the process at peak yield (typically 12–24 hours under reflux) .

Q. Which purification techniques ensure high-purity isolation of this compound?

Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) is effective for removing unreacted azepane and byproducts. Recrystallization from ethanol/water mixtures can further improve purity, leveraging the compound’s moderate solubility in hot ethanol . For hydrochloride salts, pH-controlled precipitation (using HCl in diethyl ether) is recommended to avoid decomposition .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of H/C NMR to confirm the azepane ring’s integration and benzonitrile substitution. IR spectroscopy can validate the nitrile peak (~2230 cm) and secondary amine stretches (~3350 cm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak (calculated for : 275.12 g/mol) .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations can model electron density distribution to identify reactive sites (e.g., the amino group’s nucleophilicity). Reaction path searches using software like GRRM or Gaussian optimize transition states for potential nucleophilic aromatic substitution or cross-coupling reactions . Molecular docking studies may also predict interactions with biological targets (e.g., enzyme active sites) .

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Contradictions in NMR/IR data often arise from tautomerism or solvent effects. For example, the amino group’s proton environment may shift due to hydrogen bonding. Use deuterated solvents (DMSO-d) to stabilize tautomers and 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What methodologies quantify the compound’s stability under varying storage conditions?

Accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis track degradation products (e.g., hydrolysis of the nitrile group). Kinetic modeling (Arrhenius equation) extrapolates shelf-life at standard conditions. Lyophilization or storage under nitrogen in amber vials minimizes photolytic and oxidative degradation .

Q. How do steric and electronic effects influence the compound’s selectivity in catalytic reactions?

The azepane ring introduces steric hindrance, directing electrophilic attacks to the para-position of the benzonitrile group. Hammett substituent constants () quantify electronic effects: the amino group’s electron-donating nature () enhances para-substitution. Competitive reaction studies with nitrobenzene derivatives can validate selectivity trends .

Methodological Notes

- Synthetic Reproducibility : Always report solvent batch purity and catalyst loading to ensure reproducibility. Trace water in solvents can hydrolyze nitriles, necessitating molecular sieves .

- Data Validation : Use orthogonal analytical techniques (e.g., NMR + LC-MS) to confirm compound identity, especially for hydrochloride salts prone to hygroscopicity .

- Ethical Compliance : Adhere to institutional safety protocols for handling nitriles (e.g., use fume hoods, avoid skin contact) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。